molecular formula C16H20N2OS B4736737 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine

2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine

Cat. No. B4736737
M. Wt: 288.4 g/mol
InChI Key: YLWDHNKZOQEJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has shown promising results in various research studies. In

Scientific Research Applications

2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to possess anti-inflammatory, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In addition, it has also been found to inhibit the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine has been found to exhibit significant biochemical and physiological effects in various research studies. It has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In addition, it has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine in lab experiments include its high potency and specificity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions that can be explored in the field of 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine research. These include the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the evaluation of its efficacy in combination with other anticancer drugs. In addition, the development of new drug delivery systems can also enhance the efficacy and specificity of this compound towards cancer cells.
Conclusion:
In conclusion, 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine is a promising compound that has shown significant anticancer activity in various research studies. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. Although there are some limitations in using this compound in lab experiments, its potential applications in cancer therapy make it an ideal candidate for further research and development.

properties

IUPAC Name

2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12(2)14-6-5-13(3)11-15(14)19-9-10-20-16-17-7-4-8-18-16/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWDHNKZOQEJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.